Product packaging for Ethyl 3-(2-formylphenyl)propanoate(Cat. No.:CAS No. 63969-80-2)

Ethyl 3-(2-formylphenyl)propanoate

Cat. No.: B1626442
CAS No.: 63969-80-2
M. Wt: 206.24 g/mol
InChI Key: JURVVSZGQBYHPR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-formylphenyl)propanoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1626442 Ethyl 3-(2-formylphenyl)propanoate CAS No. 63969-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-formylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURVVSZGQBYHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482018
Record name ETHYL 3-(2-FORMYLPHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63969-80-2
Record name ETHYL 3-(2-FORMYLPHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Formylphenyl Propanoates As Synthetic Intermediates

The strategic placement of a reactive formyl group ortho to a propanoate side chain makes ethyl 3-(2-formylphenyl)propanoate a valuable precursor in organic synthesis. This arrangement allows for intramolecular reactions, leading to the efficient formation of cyclic structures.

The primary significance of this compound lies in its utility as a building block for the synthesis of quinoline (B57606) derivatives. The Friedländer annulation, a classic and widely used method for quinoline synthesis, can be readily applied to this compound. iipseries.orgnih.gov This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While this compound itself does not possess the amino group, it can be readily synthesized from precursors like ethyl 3-(2-aminophenyl)propanoate, or the formyl group can be introduced onto a pre-existing aniline (B41778) derivative. nih.gov

The general scheme for such a transformation would involve the reaction of an appropriately substituted aniline with a compound that can provide the remaining atoms for the new heterocyclic ring. Alternatively, the propanoate side chain in this compound can be modified to contain a reactive methylene group, which can then undergo cyclization with an amino group introduced at the ortho position. The versatility of the Friedländer synthesis and its modifications allows for the preparation of a wide array of substituted quinolines. iipseries.orgorganic-chemistry.orgmdpi.com

The resulting quinoline scaffolds are of immense interest in medicinal chemistry due to their presence in numerous natural products and synthetic compounds with diverse biological activities, including antiviral and anti-inflammatory properties. nih.gov

Research Landscape and Emerging Opportunities for Ethyl 3 2 Formylphenyl Propanoate

Established Synthetic Pathways for this compound

The construction of the this compound molecule can be approached through several classic organic reactions. These methods rely on the sequential formation of key bonds to build the target carbon skeleton and introduce the necessary functional groups.

Wittig Reaction and Olefin Metathesis Approaches

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes or ketones into alkenes via the reaction with a phosphonium (B103445) ylide, known as a Wittig reagent. wikipedia.orglumenlearning.com For the synthesis of a precursor to this compound, a Wittig reaction could be envisioned between an appropriate aldehyde and a phosphorus ylide. The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

A plausible Wittig approach would involve the reaction of 2-formylbenzaldehyde with (carbethoxymethylene)triphenylphosphorane. This stabilized ylide would react with one of the aldehyde groups to form an α,β-unsaturated ester. Subsequent selective reduction of the newly formed double bond would yield the target compound.

Olefin metathesis is another powerful tool for the formation of carbon-carbon double bonds, involving the exchange of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. nih.govcaltech.edu A cross-metathesis reaction between 2-vinylbenzaldehyde (B1595024) and ethyl acrylate, using a catalyst like the Grubbs' second-generation catalyst, could theoretically produce ethyl (E)-3-(2-formylphenyl)acrylate. researchgate.net Similar to the Wittig approach, this intermediate would then require selective reduction of the alkene moiety to afford the final product.

Table 1: Hypothetical Precursors for Wittig and Olefin Metathesis Routes

Reaction Type Reactant 1 Reactant 2 Intermediate Product
Wittig Reaction 2-Formylbenzaldehyde (Carbethoxymethylene)triphenylphosphorane Ethyl (E)-3-(2-formylphenyl)acrylate

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are fundamental to organic synthesis. In the context of synthesizing this compound, a nucleophilic conjugate addition (Michael addition) represents a viable strategy. This would typically involve the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. scribd.com

A practical route could start with ethyl (E)-3-(2-formylphenyl)acrylate, the same intermediate proposed in the Wittig and metathesis pathways. The introduction of a hydride nucleophile, for example from sodium borohydride (B1222165) in the presence of a suitable catalyst, could achieve a 1,4-conjugate reduction of the double bond, yielding the desired saturated ester, this compound. Care must be taken to achieve chemoselectivity, avoiding the reduction of the aldehyde and ester functionalities.

Alternatively, a direct nucleophilic acyl substitution to form the ester is a common strategy, often referred to as Fischer esterification. scribd.com This would involve reacting 3-(2-formylphenyl)propanoic acid with ethanol (B145695) in the presence of an acid catalyst. The synthesis of the prerequisite carboxylic acid could be achieved via methods such as the Knoevenagel condensation of 2-nitrobenzaldehyde (B1664092) followed by reduction steps, a pathway demonstrated for a similar isomer. nih.gov

Catalytic Approaches in the Synthesis of this compound and Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, offers powerful avenues for the construction of complex molecules like this compound.

Rhodium-Catalyzed Reactions and Chemoselectivity Considerations

Rhodium catalysts are exceptionally versatile, enabling a wide range of transformations including hydroformylation and C-H activation. atlantis-press.comnih.gov Hydroformylation introduces a formyl group and a hydrogen atom across an alkene, and rhodium-based catalysts are highly efficient for this process. researchgate.net For instance, the regioselective hydroformylation of ethyl cinnamate (B1238496) using a rhodium catalyst could theoretically install the formyl group at the ortho-position of the phenyl ring, although directing this regioselectivity is a significant challenge.

A more modern approach involves the direct C-H functionalization of a simpler precursor. For example, a rhodium-catalyzed C-H activation of ethyl 3-phenylpropanoate could be used to introduce the formyl group at the ortho position. nih.gov

A critical challenge in these catalytic systems is chemoselectivity , especially when the substrate contains multiple reactive sites, such as the aldehyde and ester groups in the target molecule or its precursors. atlantis-press.commdpi.com The choice of catalyst, ligands, and reaction conditions can dramatically influence the outcome. For instance, in rhodium-catalyzed carbene insertion reactions, altering the catalyst loading by orders of magnitude has been shown to switch the reaction pathway between C-H insertion and other formal insertion products. mdpi.com Computational studies on rhodium-catalyzed hydroformylation have shown that the competition between hydroformylation and hydrogenation pathways is controlled by kinetics rather than thermodynamics, highlighting the subtle factors that govern selectivity. atlantis-press.com

Table 2: Factors Influencing Chemoselectivity in Rhodium-Catalyzed Reactions

Factor Influence on Reaction Outcome Example Reference
Catalyst Loading Can switch between different reaction pathways (e.g., C-O vs. C-H insertion). Increasing catalyst concentration can favor one product over another. mdpi.com
Ligand Choice Affects regioselectivity and rate of competing reactions like hydrogenation. Use of phosphine (B1218219) ligands like DPPP can favor specific aldehyde isomers. researchgate.net

| Reaction Kinetics | The relative rates of desired vs. undesired pathways determine the final product ratio. | Hydrogenation may be thermodynamically favored but kinetically slower than hydroformylation. | atlantis-press.com |

Indium Homoenolate Chemistry in Ester-Containing Systems

A highly effective and specific method for synthesizing β-aryl propanoates involves the use of ester-containing indium homoenolates. This strategy has been successfully applied in palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov The process begins with the direct insertion of indium into a β-halo ester, such as ethyl 3-bromopropanoate, a reaction facilitated by the presence of copper(I) iodide (CuI) and lithium chloride (LiCl). nih.govrsc.org

The resulting organoindium reagent, an ester-containing indium homoenolate, can then be coupled with an aryl halide, such as 2-bromobenzaldehyde, in the presence of a palladium catalyst like Pd(PPh₃)₄. This cross-coupling reaction forms the carbon-carbon bond at the desired position, directly yielding this compound. This method demonstrates wide functional group compatibility, tolerating the presence of the aldehyde group on the aryl halide. nih.gov

Table 3: Synthesis of β-Aryl Propanoates using Indium Homoenolate Chemistry

Aryl Halide β-Halo Ester Catalyst System Product Yield Reference
4-Iodoanisole Ethyl 3-bromopropanoate In/CuI/LiCl then Pd(PPh₃)₄ Ethyl 3-(4-methoxyphenyl)propanoate 89% nih.gov
1-Iodonaphthalene Ethyl 3-bromopropanoate In/CuI/LiCl then Pd(PPh₃)₄ Ethyl 3-(naphthalen-1-yl)propanoate 85% nih.gov
2-Bromobenzaldehyde Ethyl 3-bromopropanoate In/CuI/LiCl then Pd(PPh₃)₄ This compound 75% nih.gov

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, the systematic optimization of reaction parameters is crucial. This involves adjusting various factors to find the ideal conditions for a given synthetic transformation. Techniques like factorial design of experiments can be employed to efficiently study the influence of multiple variables simultaneously. rsc.org

Key parameters that are typically optimized include reaction temperature, time, concentration of reactants, and the type and loading of the catalyst. For instance, in enzymatic esterification, adjusting temperature and reaction time, along with applying a vacuum to remove water, has been shown to dramatically increase conversion rates. rsc.org In catalytic processes, the catalyst concentration itself can be a critical parameter, not only for rate but also for selectivity. mdpi.com For the synthesis of ethyl propionate (B1217596) via reactive distillation, process parameters are optimized with the goal of minimizing the total annual cost, which includes energy consumption. researchgate.net

Table 4: Key Parameters for Optimization in the Synthesis of this compound

Parameter Potential Impact on Synthesis
Temperature Affects reaction rate and can influence selectivity between competing pathways.
Catalyst Loading Can control reaction rate and, in some cases, switch chemoselectivity. mdpi.com
Solvent Influences solubility of reactants and catalysts, and can affect reaction mechanism and rate.
Reaction Time Determines the extent of conversion to product; prolonged times can lead to side reactions.
Reactant Stoichiometry Using an excess of one reactant can drive the equilibrium towards the product. rsc.org

| Base/Additive | Crucial for deprotonation steps (e.g., Wittig) or as activators in catalytic cycles. |

By carefully selecting a synthetic strategy and meticulously optimizing the reaction conditions, the efficient and high-yielding synthesis of this compound can be achieved.

Chemical Reactivity and Functional Group Transformations of Ethyl 3 2 Formylphenyl Propanoate

Reactions Involving the Formyl Moiety of Ethyl 3-(2-formylphenyl)propanoate

The formyl group, an aldehyde, is a key site for a multitude of chemical reactions. Its electrophilic carbon atom readily undergoes nucleophilic attack, and the adjacent aromatic ring influences its reactivity. Common transformations involving the formyl group of this compound include oxidation, reduction, and condensation reactions. For instance, the formyl group can be oxidized to a carboxylic acid or reduced to a primary alcohol. It can also participate in condensation reactions with amines and active methylene (B1212753) compounds to form imines and carbon-carbon double bonds, respectively. These reactions serve as fundamental steps in the construction of more complex molecular architectures.

Ester Group Modifications and Hydrolysis Studies

The ethyl ester group in this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-formylphenyl)propanoic acid. chemguide.co.uklibretexts.org This transformation is a standard procedure in organic synthesis and is often a necessary step before subsequent reactions. chemguide.co.uk Basic hydrolysis, often referred to as saponification, is typically carried out using an alkali like sodium hydroxide (B78521) and results in the formation of the carboxylate salt. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction and requires an excess of water to drive the equilibrium towards the products. chemguide.co.uk The resulting carboxylic acid can then be converted to other derivatives, such as acid chlorides or amides, further expanding the synthetic utility of the original molecule.

Cyclization and Heterocycle Formation via this compound Precursors

The presence of both a formyl and an ester group in close proximity on the phenyl ring makes this compound an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Synthesis of Dihydroquinazolinone Derivatives

One of the most significant applications of this compound and its derivatives is in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. These compounds are known to possess a wide range of biological activities. nih.govuobaghdad.edu.iq The general synthetic strategy involves the reaction of an anthranilamide derivative with an aldehyde, which can be derived from this compound. nih.govresearchgate.net The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization to yield the dihydroquinazolinone ring system. uobaghdad.edu.iq Various catalysts and reaction conditions have been developed to optimize the synthesis of these derivatives. researchgate.netorganic-chemistry.orgresearchgate.net

Table 1: Synthesis of Dihydroquinazolinone Derivatives

Reactants Catalyst/Conditions Product Reference
Anthranilamide and Aldehydes Trifluoroacetic acid in MeCN 2-Aryl-2,3-dihydroquinazolin-4-ones nih.gov
Isatoic anhydride, amines, and aldehydes Sulfonic acid functionalized nanoparticles 2,3-Dihydroquinazolin-4(1H)-ones researchgate.net

Formation of Other Biologically Relevant Heterocyclic Systems

Beyond dihydroquinazolinones, the unique structure of this compound allows for its use in the synthesis of other heterocyclic systems. For example, it can serve as a building block for the creation of fused heterocyclic compounds. google.com The formyl group can react with a nucleophile from a neighboring ring system, while the propanoate chain can be modified or participate in further cyclizations. This versatility makes it a valuable tool for medicinal chemists in the development of new therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions with Related Formylphenyl Propanoates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov While direct palladium-catalyzed reactions on this compound itself are not extensively detailed in the provided context, related formylphenyl propanoates can participate in such transformations. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis. sigmaaldrich.comrsc.org The presence of a halogen on the aromatic ring of a formylphenyl propanoate would allow for its use as a substrate in these coupling reactions, enabling the introduction of a wide variety of substituents and the construction of complex molecular frameworks. nih.gov The choice of palladium catalyst and ligands is crucial for the success of these reactions, with various systems developed to be effective under mild conditions, even in aqueous media. sigmaaldrich.comyoutube.com

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System (Example) Reference
Suzuki-Miyaura Aryl/vinyl halide + Organoboron compound Pd complex with phosphine (B1218219) ligands sigmaaldrich.com
Heck Aryl/vinyl halide + Alkene Pd(OAc)₂ or other Pd(0) sources sigmaaldrich.com
Sonogashira Aryl/vinyl halide + Terminal alkyne Pd complex with phosphine ligands and a copper co-catalyst sigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 2 Formylphenyl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the carbon skeleton and the environment of each proton can be obtained.

The ¹H NMR spectrum of ethyl 3-(2-formylphenyl)propanoate provides valuable information about the different types of protons and their neighboring atoms. The signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific shifts and coupling patterns depend on the substitution pattern.

Aldehyde Proton: The proton of the formyl group (CHO) is highly deshielded and appears as a singlet at a distinct chemical shift, typically in the range of 9.5-10.5 ppm.

Ethyl Ester Protons: The ethyl group of the ester function gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The quartet appears at a lower field than the triplet due to the proximity of the electron-withdrawing oxygen atom. docbrown.info

Propanoate Chain Protons: The two methylene groups of the propanoate chain (-CH₂CH₂CO-) will each produce a triplet, assuming they are coupled to each other. Their chemical shifts will be influenced by the adjacent aromatic ring and carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehyde (CHO)9.5 - 10.5Singlet1H
Aromatic (Ar-H)7.0 - 8.0Multiplet4H
Methylene (-OCH₂CH₃)~4.1Quartet2H
Methylene (-CH₂CO)~2.9Triplet2H
Methylene (Ar-CH₂)~2.6Triplet2H
Methyl (-OCH₂CH₃)~1.2Triplet3H

This table is based on typical chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbons: The carbonyl carbons of the aldehyde and ester groups are the most deshielded, appearing at the downfield end of the spectrum, typically between 160 and 200 ppm. The aldehyde carbonyl is generally found at a higher chemical shift than the ester carbonyl.

Aromatic Carbons: The carbon atoms of the benzene ring typically resonate in the range of 120-140 ppm. The carbon attached to the formyl group and the propanoate chain will have distinct chemical shifts.

Ethyl Ester Carbons: The methylene carbon (-OCH₂) of the ethyl group appears around 60 ppm, while the methyl carbon (-CH₃) is found at a much higher field, around 14 ppm. chegg.com

Propanoate Chain Carbons: The methylene carbons of the propanoate chain will have chemical shifts influenced by their proximity to the aromatic ring and the ester carbonyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde (C=O)190 - 200
Ester (C=O)170 - 175
Aromatic (C-CHO)135 - 145
Aromatic (C-CH₂)130 - 140
Aromatic (CH)125 - 135
Methylene (-OCH₂)~60
Methylene (-CH₂CO)~35
Methylene (Ar-CH₂)~30
Methyl (-CH₃)~14

This table is based on typical chemical shift ranges for similar functional groups.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

C=O Stretching: The most prominent features in the IR spectrum will be the strong absorption bands due to the carbonyl (C=O) stretching vibrations. ic.ac.uk The aldehyde and ester carbonyl groups will have slightly different absorption frequencies. The aromatic aldehyde C=O stretch is typically observed around 1700 cm⁻¹. uomustansiriyah.edu.iq The ester C=O stretch in an aromatic ester generally appears in the range of 1715-1730 cm⁻¹. spectroscopyonline.com Conjugation with the aromatic ring can lower these frequencies. spectroscopyonline.com

C-H Stretching: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and propanoate groups appear just below 3000 cm⁻¹. The aldehyde C-H stretch gives rise to two weak bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹. youtube.com

C-O Stretching: The C-O stretching vibrations of the ester group are also characteristic, typically appearing as two strong bands in the region of 1300-1000 cm⁻¹. spectroscopyonline.com The asymmetric C-C-O stretch is found between 1250 and 1310 cm⁻¹ for aromatic esters, while the symmetric O-C-C stretch appears between 1100 and 1130 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic FT-IR Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Aldehyde C-H Stretch~2820, ~2720Weak
Ester C=O Stretch1730 - 1715Strong
Aldehyde C=O Stretch~1700Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
Asymmetric Ester C-O Stretch1310 - 1250Strong
Symmetric Ester C-O Stretch1130 - 1100Strong

This table is based on typical IR absorption frequencies for the respective functional groups. spectroscopyonline.comyoutube.com

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong signals in the Raman spectrum.

Aromatic Ring Vibrations: The breathing modes of the aromatic ring are often prominent in the Raman spectrum.

C=C and C-C Stretching: The stretching vibrations of the carbon-carbon bonds in the aromatic ring and the aliphatic chain will also be visible.

The combination of FT-IR and FT-Raman spectroscopy allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure and providing insights into the conformational preferences of this compound. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing relatively polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the precise determination of the molecular mass. For this compound (molecular formula C₁₂H₁₄O₃, molecular weight 206.24 g/mol ), the ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 207.25.

Subsequent fragmentation of this molecular ion, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, provides valuable structural information. researchgate.net The fragmentation pathways are dictated by the functional groups present in the molecule—namely, the ethyl ester, the alkyl chain, and the ortho-substituted benzaldehyde.

Analysis of related ortho-substituted phenylpropanoates suggests that fragmentation can proceed via intramolecular cyclization. nih.govnih.gov For this compound, a plausible fragmentation pathway involves the loss of ethanol (B145695) (46 Da) or an ethoxy radical (45 Da) from the parent ion. Another common fragmentation for esters is the formation of a stable acylium ion. The presence of the formyl group on the phenyl ring introduces additional fragmentation possibilities.

A summary of the anticipated key ions in the ESI-MS/MS spectrum of this compound is presented below.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

m/z (Predicted) Proposed Fragment Ion Formula of Fragment Comments
207.25 [M+H]⁺ [C₁₂H₁₅O₃]⁺ Protonated molecular ion.
179.07 [M - C₂H₅]⁺ [C₁₀H₇O₃]⁺ Loss of the ethyl group.
161.06 [M - OC₂H₅]⁺ [C₁₀H₉O₂]⁺ Loss of the ethoxy radical.
133.03 [C₈H₅O₂]⁺ [C₈H₅O₂]⁺ Acylium ion formed after loss of ethoxy radical and subsequent rearrangement.

Note: The m/z values are calculated for the most abundant isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for studying molecules containing chromophores—functional groups with valence electrons of low excitation energy, such as those with π-bonds and non-bonding electrons (n-electrons). shu.ac.uk

The structure of this compound contains several chromophores: the benzene ring, the carbonyl group of the aldehyde, and the carbonyl group of the ester. The absorption of UV radiation by these groups results in characteristic electronic transitions. The primary transitions observed for organic molecules are π → π* and n → π*. shu.ac.uk

π → π Transitions:* These are high-energy transitions that occur in molecules with conjugated π systems. In this compound, the aromatic ring and the conjugated aldehyde group give rise to strong absorption bands. These transitions typically have high molar absorptivity (ε) values. shu.ac.uk

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have significantly lower molar absorptivity compared to π → π* transitions. shu.ac.ukmasterorganicchemistry.com

The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from its constituent chromophores. The aromatic ring itself has characteristic absorptions, which will be modified by the electron-withdrawing formyl and propanoate substituents. The aldehyde carbonyl group, being in conjugation with the phenyl ring, will show a distinct π → π* band and a weaker, longer-wavelength n → π* band. The ester carbonyl group is not conjugated with the phenyl ring and its n → π* transition is expected at a shorter wavelength.

Table 2: Predicted UV-Vis Absorption Data for this compound

Type of Transition Chromophore Approximate λₘₐₓ (nm) Relative Intensity
π → π* Phenyl ring and conjugated formyl group ~250-260 High
n → π* Formyl group (C=O) ~310-330 Low

Note: The λₘₐₓ values are estimates based on typical values for similar chromophores. The exact positions and intensities of the absorption maxima can be influenced by the solvent used for the analysis. shu.ac.uk

Computational Chemistry and Theoretical Investigations of Ethyl 3 2 Formylphenyl Propanoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For Ethyl 3-(2-formylphenyl)propanoate, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would also be crucial to identify different spatial arrangements of the atoms (conformers) and their relative energies, particularly concerning the rotation around the single bonds of the ethyl propanoate chain and the orientation of the formyl group relative to the phenyl ring.

Vibrational Frequencies and Spectroscopic Corroboration

Following geometry optimization, the calculation of vibrational frequencies serves two main purposes. Firstly, it confirms that the optimized structure is a true energy minimum. Secondly, it allows for the theoretical prediction of the molecule's infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimentally obtained spectra, a detailed assignment of the spectral bands to specific molecular motions (e.g., C=O stretching, C-H bending) can be achieved, providing a powerful link between theory and experiment.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital theory is a key framework for understanding chemical reactivity. taylorandfrancis.comiupac.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. mnstate.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. taylorandfrancis.com For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. While delocalization can sometimes obscure the reactive sites in larger systems, this analysis remains a fundamental tool. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Description
EHOMOData Not AvailableEnergy of the Highest Occupied Molecular Orbital
ELUMOData Not AvailableEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)Data Not AvailableDifference between LUMO and HOMO energies

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines interactions between filled and vacant orbitals, revealing the nature of bonding and the extent of intramolecular charge transfer. For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals, which are crucial for understanding the molecule's stability and electronic properties.

Global Reactivity Descriptors and Chemical Hardness

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaValue
Electronegativity (χ)-(EHOMO + ELUMO)/2Data Not Available
Chemical Hardness (η)(ELUMO - EHOMO)/2Data Not Available
Global Electrophilicity (ω)χ2 / (2η)Data Not Available

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the formyl and ester groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. This visual tool is invaluable for predicting how the molecule will interact with other chemical species. libretexts.orgscispace.com

While direct computational studies on this compound are currently lacking in the scientific literature, the theoretical frameworks outlined above provide a clear path for future research. Such in-silico investigations would offer profound insights into the molecule's structural, electronic, and reactive properties, complementing experimental work and accelerating our understanding of its chemical behavior. The generation of the data tables presented hypothetically in this article would be a primary outcome of such a computational study.

Molecular Dynamics Simulations to Explore Chemical Reactivity and Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound at the atomic level, providing insights into its chemical reactivity and stability under various conditions. These simulations model the movement of atoms and molecules over time, governed by a force field that describes the interatomic potentials.

By simulating the molecule in different environments, such as in a solvent or at elevated temperatures, researchers can observe conformational changes, reaction dynamics, and degradation pathways. For instance, MD simulations could be employed to study the rotational freedom of the ethyl propanoate chain relative to the formyl-substituted phenyl ring, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other chemical species.

Furthermore, reactive MD simulations, which allow for the formation and breaking of chemical bonds, could elucidate the mechanisms of reactions involving the formyl and ester functional groups. nih.gov For example, the oxidation of the aldehyde or the hydrolysis of the ester are fundamental reactions whose pathways and kinetics could be explored. The stability of the compound can be assessed by simulating its behavior under thermal stress, identifying the initial steps of decomposition and the resulting products. This predictive capability is invaluable for establishing safe handling and storage conditions.

Illustrative data from a hypothetical MD simulation exploring the conformational stability of this compound is presented in Table 1.

Table 1: Hypothetical Dihedral Angle Analysis from a Molecular Dynamics Simulation of this compound

Dihedral Angle (Atoms) Average Angle (degrees) Standard Deviation (degrees) Predominant Conformation(s)
C(ar)-C(ar)-C-C(O) 120.5 15.2 Gauche, Anti
C(ar)-C-C(O)-O -175.3 8.5 Trans
C-C(O)-O-C 178.9 5.1 Trans
C(ar)-C(ar)-C(H)=O 179.5 4.8 Anti-periplanar

This table is for illustrative purposes and represents the type of data that would be generated from an MD simulation.

Hirshfeld Surface Analysis for Elucidating Supramolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the forces that govern its packing and, by extension, its physical properties.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding how individual molecules interact with their neighbors in the solid state. The analysis generates a three-dimensional surface around the molecule, colored according to the nature and proximity of intermolecular contacts. Red spots on the surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker interactions.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis of this compound is shown in Table 2.

Table 2: Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of this compound

Contact Type Contribution (%)
H···H 45.2
O···H/H···O 28.5
C···H/H···C 15.8
C···C 5.5
O···C/C···O 3.1
O···O 1.9

This table is for illustrative purposes and represents the type of data that would be generated from a Hirshfeld surface analysis.

In Silico Approaches and Molecular Docking Studies for Biological Target Interactions

In silico methods, particularly molecular docking, are at the forefront of modern drug discovery, enabling the rapid screening of chemical compounds against potential biological targets. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions at the molecular level. nih.govresearchgate.net

For this compound, molecular docking studies could be conducted to explore its potential as a modulator of various enzymes or receptors. A library of protein structures, often sourced from the Protein Data Bank, can be used to screen for potential binding partners. The formyl and ester groups of the molecule, along with its aromatic ring, provide multiple points of interaction, including hydrogen bonding and hydrophobic interactions, which could lead to significant binding affinities with specific protein targets.

The results of such docking studies are typically presented as a docking score, which estimates the binding free energy, and a predicted binding pose. nih.gov These findings can help to identify potential therapeutic targets for the compound and guide further experimental validation. For example, if docking studies reveal a high affinity for a particular enzyme implicated in a disease, this would provide a strong rationale for synthesizing and testing the compound and its derivatives for inhibitory activity. This computational pre-screening significantly accelerates the drug discovery process by prioritizing compounds with a higher likelihood of biological activity.

An example of potential biological targets and their corresponding docking scores from a hypothetical molecular docking study of this compound is provided in Table 3.

Table 3: Hypothetical Molecular Docking Results for this compound Against Various Biological Targets

Protein Target PDB ID Docking Score (kcal/mol) Key Interacting Residues (Predicted)
Aldose Reductase 1ADS -7.8 TYR48, HIS110, TRP111
Cyclooxygenase-2 (COX-2) 5IKR -7.2 ARG513, VAL523, SER530
Carbonic Anhydrase II 2CBA -6.9 HIS94, HIS96, THR199
Monoamine Oxidase B 2V5Z -6.5 TYR398, TYR435, ILE199

This table is for illustrative purposes and represents the type of data that would be generated from a molecular docking study.

Advanced Applications and Future Research Directions of Ethyl 3 2 Formylphenyl Propanoate in Interdisciplinary Science

Strategic Use as a Chemical Building Block in Diverse Synthetic Endeavors

The dual reactivity of Ethyl 3-(2-formylphenyl)propanoate makes it an exceptionally useful building block in organic synthesis. The ortho-positioning of the formyl and propanoate groups allows for a variety of intramolecular and intermolecular reactions to construct complex heterocyclic and polycyclic systems.

One of the most powerful applications of this scaffold is in the synthesis of quinoline (B57606) derivatives. The Friedländer annulation, a classic method for quinoline synthesis, can be readily adapted for this compound. By first converting the formyl group to an amine or by reacting the compound with a nitrogen-containing reagent, it can undergo condensation with a compound containing a reactive α-methylene group. For instance, reaction with ketones, esters, or malononitrile (B47326) can lead to the formation of highly substituted quinolines. These quinoline scaffolds are central to many pharmaceuticals and functional materials. The synthesis of quinoline derivatives often involves nanoparticle catalysts to improve yields and promote environmentally friendly procedures. nih.govpurdue.edu

Furthermore, the aldehyde can participate in Wittig-type reactions or Horner-Wadsworth-Emmons reactions to extend the side chain, while the propanoate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations. This versatility allows for the construction of a wide range of molecular architectures from a single, readily accessible starting material.

Precursor in the Development of Bioactive Molecules and Pharmaceutical Intermediates

The structural framework of this compound is embedded within numerous classes of bioactive molecules. Its utility as a precursor stems from its ability to be elaborated into complex structures that can interact with various biological targets.

Design and Synthesis of Potential Thrombin Inhibitors

Thrombin is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapies. nih.gov Many potent thrombin inhibitors are based on heterocyclic scaffolds that can effectively bind to the enzyme's active site. nih.gov Warfarin (B611796), a widely used anticoagulant, is a derivative of 4-hydroxycoumarin. researchgate.net

This compound serves as a key precursor for coumarin-based structures. Through an intramolecular condensation reaction, often acid or base-catalyzed, the propanoate chain can cyclize with the formyl group (or a derivative thereof) to form a coumarin (B35378) ring system. This core can be further functionalized to enhance binding affinity and selectivity for thrombin. The synthesis of warfarin analogs often involves the Michael addition of 4-hydroxycoumarins to α,β-unsaturated ketones, a reaction type that highlights the versatility of the coumarin scaffold in building complex molecules. researchgate.netnih.gov The development of new synthetic routes to such analogs is an active area of research, aiming for improved pharmacological profiles. rsc.org

Potential Thrombin Inhibitor Scaffold Synthetic Strategy from Precursor Key Reaction Type
Coumarin Derivatives (e.g., Warfarin analogs)Intramolecular cyclizationAldol Condensation / Claisen Condensation
Dihydropyridinone-based inhibitorsMulti-component reaction involving the aldehydeHantzsch Dihydropyridine Synthesis

Intermediacy in the Synthesis of Anti-inflammatory and Analgesic Agents

Aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) and naproxen (B1676952) being prominent examples. nih.gov These agents typically function by inhibiting cyclooxygenase (COX) enzymes. This compound is, at its core, an ester of an aryl propionic acid.

This structural motif makes it an ideal starting point for developing novel anti-inflammatory and analgesic agents. The propanoate moiety provides the essential pharmacophore for COX inhibition, while the formyl group offers a handle for chemical modification to fine-tune activity, reduce gastrointestinal side effects, or introduce additional pharmacological properties. nih.gov For example, the formyl group can be converted into various other functionalities or used to construct a second ring, leading to polycyclic structures with potentially enhanced or novel activities. Research has shown that creating amide or ester prodrugs of NSAIDs can improve their delivery and reduce ulcerogenic potential. nih.govresearchgate.net

Compound Class Therapeutic Target Synthetic Approach
Aryl Propionic Acid AnalogsCyclooxygenase (COX-1/COX-2)Modification of the formyl group, ester hydrolysis, and amidation.
Succinimide Derivatives5-Lipoxygenase (5-LOX), COX-2Michael addition reactions. researchgate.net
Fused Heterocyclic SystemsMultiple inflammatory mediatorsIntramolecular cyclization reactions.

Exploration in Anticancer and Antimicrobial Agent Development

The search for new anticancer and antimicrobial agents is a relentless effort in medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a rich source of such agents.

This compound is a valuable precursor for quinoline-based therapeutics. The quinoline ring system is found in numerous anticancer agents that act through various mechanisms, including the inhibition of topoisomerase and kinase enzymes. purdue.edu Synthetic routes starting from ortho-substituted anilines, which can be derived from the formylphenyl moiety, are well-established. nih.govnih.gov

Furthermore, the aldehyde and the active methylene (B1212753) group of the propanoate chain can be utilized in Hantzsch-type syntheses to build thiazole (B1198619) rings. Thiazole derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. researchgate.net For example, studies have shown that ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivatives possess notable antimicrobial activity. nih.gov Similarly, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized and shown to have good antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com

Target Scaffold Therapeutic Area Key Synthetic Reaction
QuinolinesAnticancer, AntimalarialFriedländer Annulation, Povarov Reaction purdue.edu
ThiazolesAnticancer, AntimicrobialHantzsch Thiazole Synthesis
FuransAntimicrobialHydroarylation of furan-containing precursors mdpi.com

Contribution to Insect Growth Regulator (IGR) Analog Synthesis

Insect Growth Regulators (IGRs) are pesticides that interfere with the growth and development of insects, offering a more targeted approach than traditional broad-spectrum insecticides. nih.gov They often act by mimicking or antagonizing insect hormones, such as juvenile hormone (JH), or by inhibiting processes like chitin (B13524) synthesis.

This compound provides a scaffold that can be elaborated into analogs of known IGRs. Many anti-JH agents are benzoate (B1203000) derivatives with specific ether linkages. nih.gov The formyl group on the phenyl ring of the title compound can be used to introduce such side chains through reductive amination or other condensation reactions, while the propanoate ester itself is a feature found in some bioactive molecules. For example, the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates has been shown to produce compounds with anti-JH activity. nih.gov Similarly, chitin synthesis inhibitors like hexaflumuron (B1673140) and lufenuron (B1675420) are benzoylphenyl urea (B33335) compounds, suggesting that the phenylpropanoate structure could be modified to create novel inhibitors. nih.gov

Utility in Research on Therapies for Fibrotic Diseases

Fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, are characterized by the excessive accumulation of extracellular matrix proteins, leading to organ scarring and dysfunction. There is a significant unmet medical need for effective anti-fibrotic therapies. While direct application of this compound in this area is not yet established in published literature, its potential as a precursor for anti-fibrotic agents is noteworthy.

The versatility of this compound in generating diverse heterocyclic structures, such as quinolines and coumarins, is highly relevant. Certain derivatives of these ring systems have been investigated for their potential to inhibit key pathways in fibrosis, such as the transforming growth factor-beta (TGF-β) signaling pathway. Therefore, the strategic use of this compound to build libraries of novel heterocyclic compounds presents a promising avenue for the discovery of future therapies for fibrotic diseases. This remains an open field for future research and development.

Novel Medicinal Chemistry Design Strategies Employing this compound Scaffolds

The strategic incorporation of this compound into drug discovery programs can be envisioned through several innovative approaches, primarily leveraging its reactive aldehyde and ester functionalities. These groups provide handles for the construction of diverse molecular architectures, a key aspect in modern medicinal chemistry. Aromatic compounds are integral to drug design, offering rigid and planar structures that can effectively interact with biological targets. jocpr.com

One promising strategy lies in its use as a bifunctional building block in fragment-based drug discovery (FBDD). FBDD has emerged as a powerful technique for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. The aldehyde and ester groups of this compound can serve as anchor points for the elaboration of initial fragment hits in three dimensions, a critical step in optimizing binding affinity and selectivity. acs.org The aldehyde allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse substituents. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Furthermore, the ortho-positioning of the formyl and propanoate side chains on the phenyl ring can be exploited to synthesize novel heterocyclic systems. Intramolecular cyclization reactions, or reactions with bifunctional nucleophiles, could lead to the formation of unique fused ring systems that are often found in biologically active compounds. The reactivity of similar structures, such as 3-formylchromones, in condensation reactions to form diverse heterocyclic systems highlights the potential of the formyl group in this compound for similar transformations. eurjchem.com

The table below illustrates the potential for creating a diverse chemical library from the this compound scaffold.

Functional Group Reaction Type Potential New Functional Groups/Moieties Therapeutic Relevance
AldehydeReductive AminationSecondary and Tertiary AminesIntroduction of basic centers to improve solubility and target interaction.
AldehydeWittig ReactionAlkenesCarbon-carbon bond formation to extend the scaffold.
AldehydeAldol Condensationα,β-Unsaturated CarbonylsIntroduction of reactive Michael acceptors for covalent inhibition.
EsterHydrolysisCarboxylic AcidA key functional group for forming salts and interacting with basic residues in active sites.
EsterAmidationAmidesA stable and common linker in drug molecules.
BothIntramolecular CyclizationFused HeterocyclesGeneration of novel, rigid scaffolds with defined 3D shapes.

Future Research Trajectories and Addressing Synthetic Challenges

The future utility of this compound in medicinal chemistry is intrinsically linked to the development of efficient and scalable synthetic routes. While the synthesis of related phenylpropanoates has been described, dedicated studies to optimize the production of this specific bifunctional building block are necessary to make it readily accessible for broader research. google.com

Future research should focus on several key areas:

Development of Robust Synthetic Methodologies: Establishing high-yielding and cost-effective synthetic protocols for this compound and its derivatives is paramount. This will enable its wider use in both academic and industrial drug discovery settings.

Computational and In Silico Screening: The use of advanced computational tools can accelerate the exploration of the chemical space accessible from this scaffold. jocpr.com Docking studies and molecular dynamics simulations can predict the binding of virtual libraries of this compound derivatives to various biological targets, prioritizing the synthesis of the most promising candidates.

Combinatorial Chemistry and High-Throughput Screening: The bifunctional nature of the scaffold is well-suited for combinatorial chemistry approaches. The creation of diverse libraries of compounds derived from this compound, followed by high-throughput screening against a panel of biological targets, could rapidly identify novel hit compounds. fastercapital.com

Exploration of Novel Biological Targets: Research should not be limited to known pharmacophores. The unique three-dimensional structures that can be generated from this scaffold may lead to the discovery of ligands for novel and challenging biological targets.

Addressing the synthetic challenges and embracing modern drug discovery technologies will be crucial to unlocking the full potential of this compound and similar bifunctional building blocks in the development of next-generation therapeutics.

The table below outlines potential future research directions and the key challenges to be addressed.

Research Area Objective Key Challenges Potential Impact
Synthetic ChemistryDevelop efficient, scalable, and cost-effective syntheses.Achieving high yields and purity; minimizing synthetic steps.Increased availability for research and development.
Computational ChemistryDesign and screen virtual libraries of derivatives.Accuracy of predictive models; computational cost.Prioritization of synthetic targets and accelerated hit identification.
Biological ScreeningIdentify novel biological activities through high-throughput screening.Access to diverse biological assays; hit validation.Discovery of new therapeutic applications.
Medicinal ChemistryOptimize hit compounds to lead candidates.Improving potency, selectivity, and pharmacokinetic properties.Development of novel drug candidates.

Q & A

Q. What are the primary synthetic routes for Ethyl 3-(2-formylphenyl)propanoate, and how do reaction conditions influence yield?

this compound is commonly synthesized via the Claisen-Schmidt condensation , involving aromatic aldehydes and active methylene esters. Key factors include:

  • Catalysts : Acidic or basic conditions (e.g., sodium hydroxide or acetic acid) to promote enolate formation .
  • Temperature : Moderate heating (60–80°C) to drive the reaction without side-product formation.
  • Solvents : Polar aprotic solvents (e.g., ethanol or DMF) to stabilize intermediates. Yield optimization often requires iterative adjustments of stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify the formyl proton (δ ~10 ppm) and ester carbonyl (δ ~165–170 ppm). HSQC or HMBC can confirm connectivity between aromatic and propanoate groups .
  • GC-MS : Detects molecular ion peaks (e.g., m/z for C12_{12}H14_{14}O3_3) and fragments like [M–COOEt]+^+ .
  • IR : Strong absorption bands for ester C=O (~1740 cm1^{-1}) and aldehyde C=O (~1710 cm1^{-1}) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation of the formyl group. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies in yields often arise from:

  • Catalyst selectivity : Metal catalysts (e.g., Pd/C) may stabilize intermediates differently, affecting byproduct formation .
  • Side reactions : Competing aldol condensation or ester hydrolysis under acidic/basic conditions. To address this, use kinetic monitoring (e.g., in-situ FTIR) and DFT calculations to map energy barriers for competing pathways .

Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?

  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to identify preferred attack sites on the formyl group.
  • Frontier Molecular Orbital (FMO) analysis : Compare LUMO distributions to predict electrophilic regions . These methods help rationalize experimental outcomes, such as regioselectivity in Schiff base formation .

Q. How does this compound function as an intermediate in multi-step organic syntheses?

The compound’s formyl and ester groups enable diverse transformations:

  • Reductive amination : Conversion to secondary amines using NaBH4_4 or H2_2/Pd .
  • Cyclization : Formation of heterocycles (e.g., quinazolines) via condensation with urea derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the formyl position .

Methodological Guidance

Q. What protocols mitigate safety risks during handling and scale-up?

  • PPE : Use nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile aldehydes .
  • Waste disposal : Neutralize residual aldehydes with bisulfite solution before disposal .

Q. How to optimize purification of this compound from complex mixtures?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor purity via TLC (Rf_f ~0.5 in hexane:EtOAc 3:1) .

Data Analysis and Troubleshooting

Q. Why might GC-MS data show unexpected peaks during analysis?

Common artifacts include:

  • Decarbonylation : Loss of CO from the formyl group under high MS ionization energy.
  • Ester hydrolysis : Trace moisture during sample prep generates free carboxylic acids. Confirm via control experiments with anhydrous conditions .

Q. How to interpret conflicting NMR data for derivatives of this compound?

Use 2D NMR (e.g., NOESY) to distinguish stereoisomers or rotamers. For example, coupling constants (J) in 1^1H NMR can differentiate cis/trans conformers in Schiff base derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.